2-Chloro-1-fluoroethyl propyl propylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-fluoroethyl propyl propylphosphonate is an organophosphorus compound that contains a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-fluoroethyl propyl propylphosphonate typically involves the reaction of phosphonic acid derivatives with appropriate alkylating agents. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . For example, the reaction of trimethyl phosphite with 2-chloro-1-fluoroethyl bromide under controlled conditions can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-fluoroethyl propyl propylphosphonate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phosphonate group can be oxidized or reduced, leading to different oxidation states of phosphorus.
Hydrolysis: The ester bonds in the compound can be hydrolyzed to yield phosphonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can facilitate halogen exchange reactions.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize the phosphonate group.
Hydrolysis: Acidic or basic conditions can promote the hydrolysis of ester bonds.
Major Products Formed
Substitution: Products include various substituted phosphonates depending on the nucleophile used.
Oxidation: Products include higher oxidation state phosphonates.
Hydrolysis: Products include phosphonic acid and corresponding alcohols.
Scientific Research Applications
2-Chloro-1-fluoroethyl propyl propylphosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a bioisostere for phosphate groups.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-fluoroethyl propyl
Properties
CAS No. |
62576-39-0 |
---|---|
Molecular Formula |
C8H17ClFO3P |
Molecular Weight |
246.64 g/mol |
IUPAC Name |
1-[(2-chloro-1-fluoroethoxy)-propylphosphoryl]oxypropane |
InChI |
InChI=1S/C8H17ClFO3P/c1-3-5-12-14(11,6-4-2)13-8(10)7-9/h8H,3-7H2,1-2H3 |
InChI Key |
KJEUFKJSKCVKIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(CCC)OC(CCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.